An In-Depth Technical Guide to Ethyltriphenylphosphonium Iodide (CAS: 4736-60-1)
An In-Depth Technical Guide to Ethyltriphenylphosphonium Iodide (CAS: 4736-60-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyltriphenylphosphonium iodide (ETPPI), with the CAS number 4736-60-1, is a quaternary phosphonium salt that serves as a vital reagent in synthetic organic chemistry.[1][2] It is most recognized for its critical role as a precursor to a phosphorus ylide in the Wittig reaction, a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones.[3][4] Beyond its cornerstone application in olefination reactions, ETPPI also functions as an effective phase-transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases.[2][3] Its versatility makes it a valuable tool in the synthesis of a wide array of fine chemicals, including pharmaceuticals, natural products, and advanced materials.[4] This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and key applications, including detailed experimental protocols.
Chemical and Physical Properties
Ethyltriphenylphosphonium iodide is typically a white to slightly yellowish crystalline powder.[5] It is sensitive to light and hygroscopic. The compound is soluble in polar solvents such as acetone, chloroform, dichloromethane, and methanol, but only slightly soluble in water.[5][6]
Table 1: Physical and Chemical Properties of Ethyltriphenylphosphonium Iodide
| Property | Value | Reference(s) |
| CAS Number | 4736-60-1 | [5] |
| Molecular Formula | C₂₀H₂₀IP | [5] |
| Molecular Weight | 418.25 g/mol | [1] |
| Appearance | White to pale yellow crystalline powder | [1][5] |
| Melting Point | 164-168 °C | [1][7] |
| Boiling Point | 337 °C (decomposes) | [8] |
| Density | 1.500 g/cm³ | [5] |
| Solubility | Slightly soluble in water; Soluble in acetone, chloroform, dichloromethane, methanol | [5][6] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere | [5] |
Spectroscopic Data
The structural integrity of ethyltriphenylphosphonium iodide can be confirmed through various spectroscopic techniques. While a complete dataset for the iodide salt is not fully available, data from the analogous bromide salt (ethyltriphenylphosphonium bromide) is presented for the cation, as the spectroscopic behavior is nearly identical.
Table 2: Spectroscopic Data for Ethyltriphenylphosphonium Cation
| Technique | Data (for Ethyltriphenylphosphonium bromide/iodide) | Interpretation |
| ¹H NMR | Signals in the range of 7.6-8.0 ppm (m, 15H), a multiplet for the P-CH₂ protons, and a triplet for the CH₃ protons. | The aromatic protons on the three phenyl rings appear as a complex multiplet. The ethyl group protons are split by both the adjacent protons and the phosphorus atom. |
| ¹³C NMR | Aromatic carbons appear in the 118-135 ppm range. The P-CH₂ carbon and the CH₃ carbon have distinct shifts. | The carbon atoms directly bonded to the phosphorus atom show coupling (J-coupling), resulting in splitting of the signal. |
| FT-IR (cm⁻¹) | ~3050 (aromatic C-H stretch), ~2980 (aliphatic C-H stretch), ~1587 (C=C aromatic ring stretch), ~1485, 1437 (aromatic ring vibrations), ~1110 (P-Ph stretch), ~720, ~690 (C-H out-of-plane bend). | The spectrum shows characteristic peaks for the phenyl groups (aromatic C-H and C=C stretches) and the ethyl group (aliphatic C-H stretches). The strong P-Ph stretch is also a key indicator. |
| Mass Spectrometry (m/z) | Cation: [C₂₀H₂₀P]⁺ at m/z 291.13. | The primary ion observed corresponds to the ethyltriphenylphosphonium cation. Fragmentation would likely involve the loss of the ethyl group (m/z 262, triphenylphosphine) or cleavage of the phenyl rings. |
Synthesis of Ethyltriphenylphosphonium Iodide
The synthesis of ethyltriphenylphosphonium iodide is a straightforward nucleophilic substitution reaction (Sₙ2) between triphenylphosphine and ethyl iodide.[3] The lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the electrophilic ethyl group of ethyl iodide, displacing the iodide ion to form the phosphonium salt.
Experimental Protocol: Synthesis of Ethyltriphenylphosphonium Iodide
Materials:
-
Triphenylphosphine (PPh₃)
-
Ethyl iodide (CH₃CH₂I)
-
Toluene or another suitable solvent (e.g., acetonitrile)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in a minimal amount of dry toluene.
-
Add a stoichiometric equivalent of ethyl iodide to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. A more rapid synthesis can be achieved using microwave irradiation at 150°C for 4 hours, which can yield up to 99%.
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As the reaction proceeds, a white precipitate of ethyltriphenylphosphonium iodide will form.
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After the reaction is complete, allow the mixture to cool to room temperature.
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Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold solvent (e.g., toluene or diethyl ether) to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain pure ethyltriphenylphosphonium iodide.
References
- 1. エチルトリフェニルホスホニウムヨージド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Fragmentation dynamics of the ethyl bromide and ethyl iodide cations: a velocity-map imaging study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. whitman.edu [whitman.edu]
- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 5. Mid and Near-Infrared Reflection Spectral Database of Natural Organic Materials in the Cultural Heritage Field - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. chem.libretexts.org [chem.libretexts.org]
